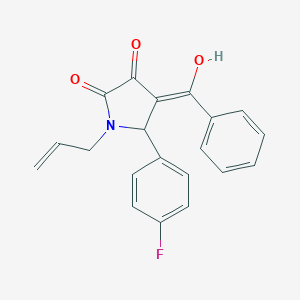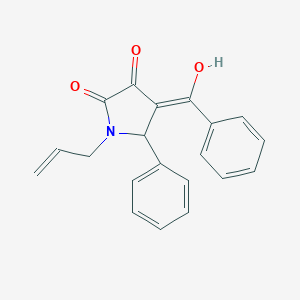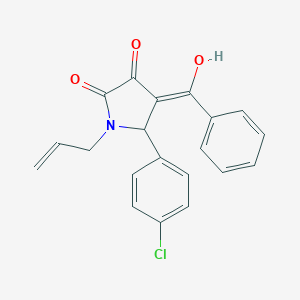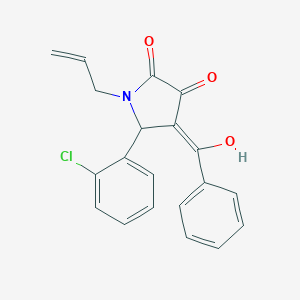![molecular formula C24H31N3O5S B282593 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, glucose metabolism, and neuroinflammation. It has been shown to inhibit the activity of enzymes such as hexokinase and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell proliferation and glucose metabolism. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also improves glucose tolerance and insulin sensitivity, which makes it a potential anti-diabetic agent. In addition, it exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and neuroprotective effects. However, one of the limitations is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, it would be interesting to investigate the molecular mechanisms underlying its anti-cancer, anti-diabetic, and neuroprotective effects to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 4,5-dihydro-1H-imidazole-2-thione in the presence of allyl bromide and sodium hydride. The resulting compound is then reacted with 3,4,5-trimethoxybenzaldehyde and acetic anhydride to obtain the final product.
Scientific Research Applications
2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has potential as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity. In addition, it has been studied for its neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
properties
Molecular Formula |
C24H31N3O5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(4E)-5-oxo-1-prop-2-enyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H31N3O5S/c1-5-11-27-23(29)18(12-16-13-19(30-2)22(32-4)20(14-16)31-3)26-24(27)33-15-21(28)25-17-9-7-6-8-10-17/h5,12-14,17H,1,6-11,15H2,2-4H3,(H,25,28)/b18-12+ |
InChI Key |
IIEKNPJQNBNSAZ-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)




